molecular formula C18H29NO3S B2862577 2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine CAS No. 1903397-71-6

2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine

Cat. No. B2862577
CAS RN: 1903397-71-6
M. Wt: 339.49
InChI Key: INSJVCLZHFTPKU-UHFFFAOYSA-N
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Description

2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine, commonly known as EMD-1214063, is a chemical compound that belongs to the class of sulfonyl piperidine derivatives. It has been extensively studied for its potential applications in various scientific research fields, including pharmacology, neuroscience, and medicinal chemistry.

Mechanism of Action

EMD-1214063 exerts its pharmacological effects by selectively inhibiting the TRPV4 ion channel, which is expressed in various tissues and cell types, including sensory neurons, endothelial cells, and immune cells. TRPV4 is activated by various stimuli, including mechanical stress, temperature changes, and chemical ligands, and plays a critical role in the regulation of cellular and systemic functions, including pain sensation, vascular tone, and immune response. EMD-1214063 binds to the pore region of the TRPV4 ion channel and blocks the influx of calcium ions, thereby reducing the excitability and activity of the channel.
Biochemical and Physiological Effects:
EMD-1214063 has been shown to exhibit potent and selective inhibition of the TRPV4 ion channel, both in vitro and in vivo. It has been found to reduce the influx of calcium ions into cells, decrease the release of inflammatory mediators, and attenuate the development of pain and inflammation in various animal models. EMD-1214063 has also been shown to modulate the activity of other ion channels and receptors, including the GABA-A receptor and the P2X7 receptor, which are involved in the regulation of neuronal excitability and immune function, respectively. However, the precise biochemical and physiological effects of EMD-1214063 on these targets are still under investigation.

Advantages and Limitations for Lab Experiments

EMD-1214063 has several advantages for lab experiments, including its potent and selective inhibition of the TRPV4 ion channel, its ability to modulate the activity of other ion channels and receptors, and its relatively low toxicity and side effects. However, there are also some limitations to its use in lab experiments, including its high cost, limited availability, and potential off-target effects on other ion channels and receptors.

Future Directions

EMD-1214063 has several potential future directions for scientific research, including its further investigation as a therapeutic agent for various diseases, including pain, inflammation, and cardiovascular diseases. It may also be used as a tool compound for the study of TRPV4 ion channel function and regulation, as well as for the development of novel TRPV4-specific inhibitors. Furthermore, EMD-1214063 may be used as a starting point for the synthesis of structurally related compounds with improved potency, selectivity, and pharmacokinetic properties.

Synthesis Methods

The synthesis of EMD-1214063 involves the reaction of 2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields. The purity and identity of the compound can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

EMD-1214063 has been investigated for its potential applications in various scientific research fields, including pharmacology, neuroscience, and medicinal chemistry. It has been found to exhibit potent and selective inhibition of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which is involved in various physiological and pathological processes, including pain, inflammation, and cardiovascular diseases. EMD-1214063 has also been shown to modulate the activity of other ion channels and receptors, including the GABA-A receptor and the P2X7 receptor, which are involved in the regulation of neuronal excitability and immune function, respectively.

properties

IUPAC Name

2-ethyl-1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-6-15-9-7-8-10-19(15)23(20,21)18-12-16(13(2)3)14(4)11-17(18)22-5/h11-13,15H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSJVCLZHFTPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine

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